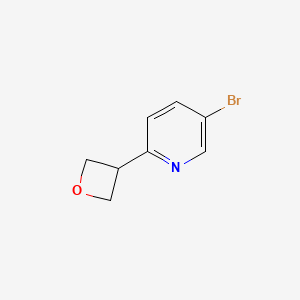![molecular formula C11H17F2NO4 B15307951 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The presence of the Boc group makes it an acid-labile protecting group, which can be selectively removed under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method allows for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid are frequently used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines to protect them during synthetic procedures and can be selectively removed under acidic conditions. This selective cleavage allows for the synthesis of complex molecules without unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid: This compound also features a Boc protecting group and is used in similar applications.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An important intermediate for the synthesis of antiviral drugs.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring. These substituents can influence the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C11H17F2NO4 |
|---|---|
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
4,4-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-5-10(4,7(15)16)11(12,13)6-14/h5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
ALXQJVSBYXCMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


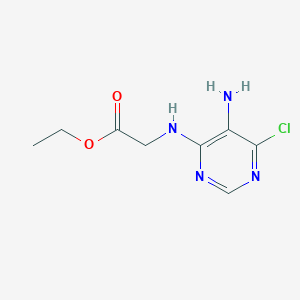
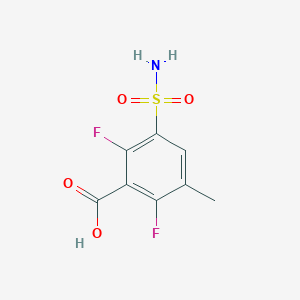
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
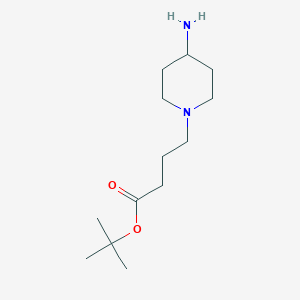
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
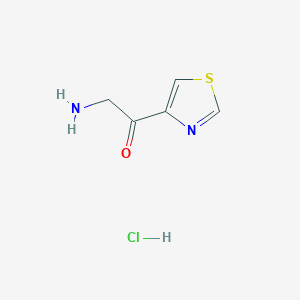

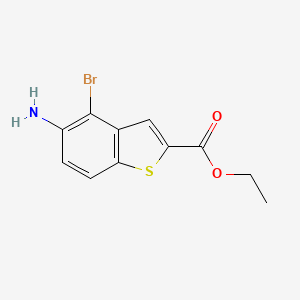
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
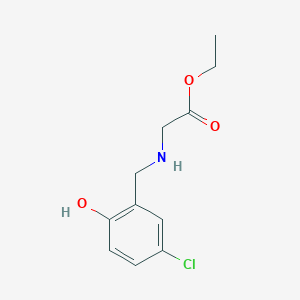
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
